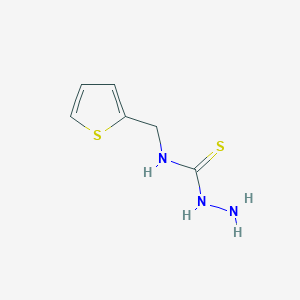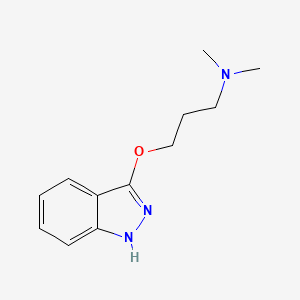
3-Methyl-4-(2-methylpropoxy)aniline
Overview
Description
“3-Methyl-4-(2-methylpropoxy)aniline” is an organic compound with the CAS Number: 328396-69-6 . It has a molecular weight of 179.26 and its IUPAC name is 4-isobutoxy-3-methylaniline .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C11H17NO/c1-8(2)7-13-11-5-4-10(12)6-9(11)3/h4-6,8H,7,12H2,1-3H3 . This indicates that the molecule consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 179.26 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Catalytic Reactions : 3-Methyl-4-(2-methylpropoxy)aniline has been studied for its potential in catalytic reactions. For instance, research has explored the N-Alkylation of aniline with methanol over AlPO4 Al2O3 catalysts. This process is significant for the N-alkylation of aniline, indicating the potential use of this compound in similar catalytic processes (Bautista, Campelo, García, Luna, Marinas, & Romero, 1998).
Supercapacitors : The compound's derivatives have been investigated in the context of supercapacitors. Studies on graphene–polyaniline derivative nanocomposite electrode materials reveal that these composites, including derivatives of this compound, can have applications in supercapacitor technology due to their high specific capacitance and quick energy delivery (Basnayaka, Ram, Stefanakos, & Kumar, 2013).
Photoreceptor-Grade Compounds : This chemical is also relevant in the synthesis of photoreceptor-grade compounds. A study demonstrated a facile synthesis method for anilide couplers from 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid, which involves compounds related to this compound, indicating its potential use in developing high-purity photoreceptor-grade materials (Law, Tarnawskyj, & Bailey, 1993).
Fluorescent Sensors : Research has been conducted on the use of derivatives of this compound in fluorescent sensors. One study developed a turn-on Schiff-base fluorescent sensor for aluminum(III) ions in living cells using a derivative of this compound, highlighting its potential in biological and chemical sensing applications (Tian, Yan, Yang, & Tian, 2015).
Ionic Liquids in Nitration Reactions : The compound is also relevant in the design of ionic liquids for nitration reactions. A study on the design of ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate demonstrates the use of related compounds in the efficient nitration of aromatic compounds, indicating the potential application of this compound in similar processes (Zolfigol, Khazaei, Moosavi-Zare, Zare, Kruger, Asgari, Khakyzadeh, & Kazem-Rostami, 2012).
properties
IUPAC Name |
3-methyl-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)7-13-11-5-4-10(12)6-9(11)3/h4-6,8H,7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBYOXQXJNHDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B3125620.png)
![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)

![Naphtho[2,1-b]furan-2-carboxylic acid, methyl ester](/img/structure/B3125633.png)
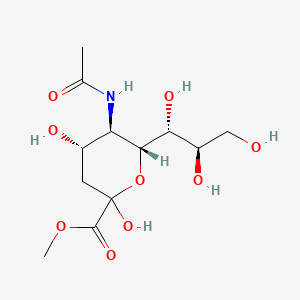

![2-({[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3125648.png)
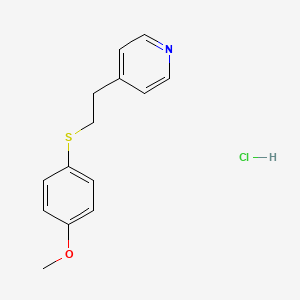

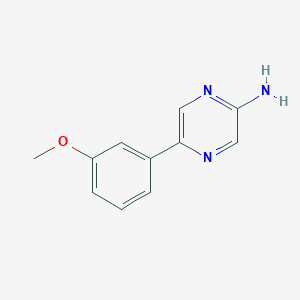

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3125682.png)
